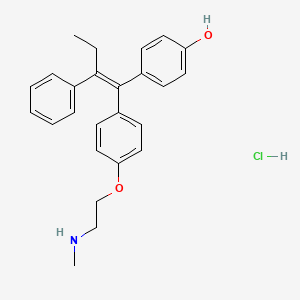

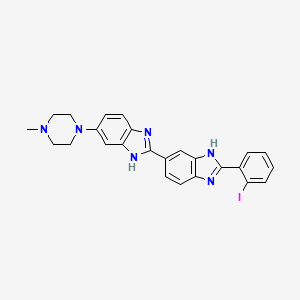

Lumefantrine-d18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used as an antimalarial agent and is known for its efficacy in treating uncomplicated malaria caused by Plasmodium falciparum . The compound is characterized by its high stability and effectiveness in combination therapies.

Mechanism of Action

Target of Action

Lumefantrine-d18, a deuterium-labeled derivative of Lumefantrine, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .

Biochemical Pathways

This compound interferes with the biochemical pathway of hemozoin formation, a toxic substance produced by the malaria parasite . Hemozoin is essential for the survival of the parasite, and the inhibition of its formation leads to the death of the parasite .

Pharmacokinetics

This compound exhibits a two-compartment open model with first-order absorption . Age, in addition to weight, is a determinant of Lumefantrine exposure . Lumefantrine is eliminated very slowly with a terminal half-life of 2–3 days . The absolute oral bioavailability of Lumefantrine across tested doses ranged between 4.97% and 11.98% .

Result of Action

The action of this compound results in the death of the malaria parasite, leading to the resolution of malaria symptoms . It is effective in treating acute uncomplicated malaria caused by Plasmodium falciparum .

Action Environment

Environmental factors such as age and genetic variations can influence the action, efficacy, and stability of this compound . For instance, pharmacogenetic variations affecting Lumefantrine metabolism can significantly influence the overall antimalarial activity, leading to variable therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

Lumefantrine D18 interacts with various biomolecules in its role as an antimalarial agentAvailable data suggest that Lumefantrine D18 inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Cellular Effects

Lumefantrine D18 has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Lumefantrine D18 is used to treat acute, uncomplicated malarial infections caused by Plasmodium falciparum, in adults and children 2 years or older who weigh 5 kg or more .

Molecular Mechanism

The molecular mechanism of Lumefantrine D18 involves its interaction with biomolecules and its impact on gene expression. Lumefantrine D18 is believed to inhibit β-hematin formation, a process by which malarial parasites detoxify free heme in order to digest it . Lumefantrine D18 forms a complex with hemin, an iron compound in the blood, and prevents the formation of β-hematin, and consequently, protein and DNA synthesis in the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lumefantrine D18 change over time. Lumefantrine D18 is known to have short protective effects attributed to its short elimination half-life compared to other partner drugs . It is also known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lumefantrine D18 vary with different dosages in animal models. For nominal doses increasing in a 1:2:4 proportion, the C max and the AUC 0-t values for desbutyl-lumefantrine increased in the proportions of 1:1.45:2.57 and 1:1.08:1.87, respectively .

Metabolic Pathways

Lumefantrine D18 is involved in several metabolic pathways. It is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein .

Transport and Distribution

Lumefantrine D18 is transported and distributed within cells and tissues. Age, in addition to weight, is a determinant of Lumefantrine D18 exposure .

Subcellular Localization

It is known that Lumefantrine D18 is active against the erythrocytic stages of Plasmodium spp .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benflumetol D18 involves the incorporation of deuterium atoms into the Lumefantrine molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Benflumetol D18 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Benflumetol D18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic rings, are common.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benflumetol D18 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

Biology: Employed in studies involving the metabolism and pharmacokinetics of antimalarial drugs.

Medicine: Integral in the development and testing of new antimalarial therapies.

Industry: Utilized in the production of high-purity antimalarial drugs for clinical use

Comparison with Similar Compounds

Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.

Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.

Pyronaridine: Another antimalarial drug with a similar mechanism of action.

Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name |

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-OASVJRPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.